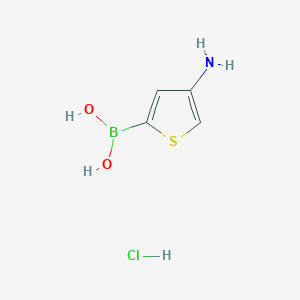
(4-Aminothiophen-2-yl)boronic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminothiophen-2-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatile reactivity and potential applications in various scientific domains. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminothiophen-2-yl)boronic acid hydrochloride typically involves the borylation of aryl halides. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the efficient handling of organolithium reagents and the subsequent borylation reaction, resulting in high yields and throughput .
Chemical Reactions Analysis
Types of Reactions
(4-Aminothiophen-2-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or boronates.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The amino group on the thiophene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-Aminothiophen-2-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (4-Aminothiophen-2-yl)boronic acid hydrochloride primarily involves its role as a ligand in metal-catalyzed cross-coupling reactions. The boronic acid group coordinates with transition metals, such as palladium, to facilitate the formation of carbon-carbon bonds. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
- 4-Aminophenylboronic acid hydrochloride
- 4-Carboxy-2-nitrophenyl boronic acid
- p-Methoxyphenyl boronic acid
Uniqueness
(4-Aminothiophen-2-yl)boronic acid hydrochloride is unique due to the presence of both an amino group and a thiophene ring, which provide additional reactivity and versatility compared to other boronic acids. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties .
Properties
Molecular Formula |
C4H7BClNO2S |
|---|---|
Molecular Weight |
179.44 g/mol |
IUPAC Name |
(4-aminothiophen-2-yl)boronic acid;hydrochloride |
InChI |
InChI=1S/C4H6BNO2S.ClH/c6-3-1-4(5(7)8)9-2-3;/h1-2,7-8H,6H2;1H |
InChI Key |
ZVZVKDXRTAMWGX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)N)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-amino-7-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12981247.png)

![Thieno[2,3-c]pyridazine](/img/structure/B12981257.png)
![Rel-((1R,4S,5S)-2-azabicyclo[2.1.1]hexan-5-yl)methanol](/img/structure/B12981272.png)
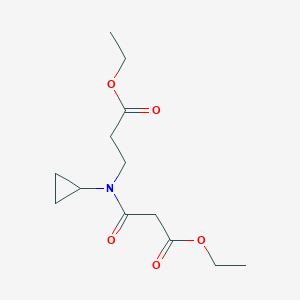
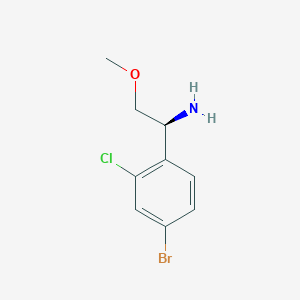
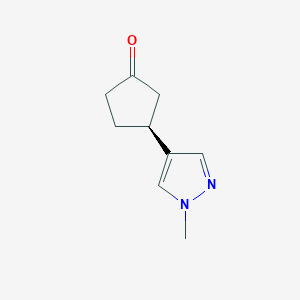


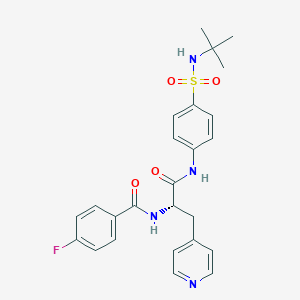
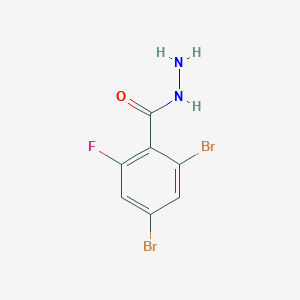
![Methyl 4-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-carboxylate](/img/structure/B12981338.png)
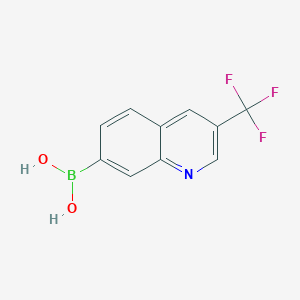
![2-Oxabicyclo[2.1.1]hexane-4-carbonitrile](/img/structure/B12981346.png)
